An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)pyridin-2-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)pyridin-2-amine Hydrochloride
Introduction
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 3-(Aminomethyl)pyridin-2-amine hydrochloride is a substituted aminopyridine that holds potential as a key intermediate or building block in the synthesis of new therapeutic agents. The arrangement of amino groups on the pyridine ring suggests its utility in forming diverse molecular scaffolds. A thorough understanding of its physicochemical properties is a critical prerequisite for its effective application in medicinal chemistry, influencing everything from reaction kinetics to formulation and bioavailability.
This guide provides a comprehensive overview of the known properties of 3-(Aminomethyl)pyridin-2-amine hydrochloride and its free base. Recognizing the current scarcity of experimentally derived data for this specific salt, we will also present established, field-proven methodologies for its complete physicochemical characterization. Furthermore, we will leverage data from the closely related compound, 3-(aminomethyl)pyridine, to offer valuable comparative insights, while clearly distinguishing between the two molecules.
Chemical Identity and Properties
A clear distinction between the hydrochloride salt and its corresponding free base is essential for accurate experimental design and interpretation.
3-(Aminomethyl)pyridin-2-amine and its Hydrochloride Salt
The available data for the target compound is primarily limited to its basic chemical identifiers.
| Property | 3-(Aminomethyl)pyridin-2-amine Hydrochloride | 3-(Aminomethyl)pyridin-2-amine (Free Base) |
| CAS Number | 1315180-24-5[1] | 144288-48-2[2] |
| Molecular Formula | C₆H₁₀ClN₃[1] | C₆H₉N₃[2] |
| Molecular Weight | 159.62 g/mol [1] | 123.16 g/mol [2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Predicted data available |
| Appearance | Data not available | Data not available |
Comparative Physicochemical Data: 3-(Aminomethyl)pyridine
To provide a practical reference for researchers, the experimentally determined properties of the related compound 3-(aminomethyl)pyridine are presented below. While this molecule lacks the 2-amino substituent, its properties can offer initial estimates for experimental design.
| Property | 3-(Aminomethyl)pyridine |
| CAS Number | 3731-52-0[3] |
| Molecular Formula | C₆H₈N₂[3] |
| Molecular Weight | 108.14 g/mol [3] |
| Melting Point | -21 °C[3][4] |
| Boiling Point | 73-74 °C at 1 mmHg[3] |
| Density | 1.062 g/mL at 25 °C[3] |
| Solubility | Fully miscible in water. Soluble in chloroform, ethyl acetate, and methanol.[4] |
| pKa (predicted) | 8.34 ± 0.29[3] |
| Appearance | Clear colorless to slightly yellow liquid[3] |
Proposed Experimental Protocols for Full Characterization
The following section outlines detailed, step-by-step methodologies for determining the key physicochemical properties of 3-(Aminomethyl)pyridin-2-amine hydrochloride.
Overall Characterization Workflow
The comprehensive characterization of a new chemical entity follows a logical progression from basic physical properties to more complex structural and purity analyses.
Caption: A logical workflow for the physicochemical characterization of 3-(Aminomethyl)pyridin-2-amine hydrochloride.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an initial indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology:
-
Sample Preparation: Finely powder a small amount of 3-(Aminomethyl)pyridin-2-amine hydrochloride.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
Use a rapid heating rate (10-20 °C/min) for a preliminary, approximate determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Aqueous and Organic Solubility Assessment
Rationale: Solubility is a critical parameter for drug development, influencing formulation, administration routes, and bioavailability. Assessing solubility in both aqueous and organic solvents provides a comprehensive profile.
Methodology:
-
Solvent Selection: Prepare vials containing a standard volume (e.g., 1 mL) of various solvents, including:
-
Purified Water
-
Phosphate-Buffered Saline (PBS) at pH 7.4
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
-
Sample Addition: Add a pre-weighed amount of 3-(Aminomethyl)pyridin-2-amine hydrochloride to each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC with UV detection.
-
Classification: Express solubility quantitatively (e.g., in mg/mL) or qualitatively (e.g., very soluble, soluble, sparingly soluble).
pKa Determination by Potentiometric Titration
Rationale: The pKa, or acid dissociation constant, governs the ionization state of a molecule at a given pH. This is crucial as ionization affects solubility, permeability across biological membranes, and receptor binding. 3-(Aminomethyl)pyridin-2-amine has multiple basic centers (two amino groups and the pyridine nitrogen) that will be protonated in the hydrochloride salt. Titration will reveal the pKa values associated with these groups.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 3-(Aminomethyl)pyridin-2-amine hydrochloride in a known volume of deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of sodium hydroxide (NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Identify the equivalence points from the inflection points of the curve (or its first derivative).
-
The pH at the half-equivalence point(s) corresponds to the pKa value(s) of the compound.
-
Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A well-developed HPLC method is essential for determining the purity of the compound and for future quality control. Given the polar nature of aminopyridines, reversed-phase chromatography is a suitable approach.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 3-(Aminomethyl)pyridin-2-amine hydrochloride in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment and a working solution for analysis (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (likely around 260-280 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: Perform validation experiments to assess linearity, accuracy, precision, and specificity, in line with ICH guidelines.
Structural Confirmation by Spectroscopy
a. ¹H NMR Spectroscopy
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms. It is an indispensable tool for confirming the identity of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 3-(Aminomethyl)pyridin-2-amine hydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Analysis:
-
Chemical Shifts (δ): The position of the peaks indicates the electronic environment of the protons.
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Splitting Patterns (Multiplicity): The splitting of peaks provides information about neighboring protons.
-
Expected Signals: The spectrum should be consistent with the structure, showing signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and exchangeable protons from the amino and ammonium groups.
-
b. Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule:
-
N-H stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region. The ammonium hydrochloride salt (R-NH₃⁺) will show a broad absorption in the 2400-3200 cm⁻¹ range.
-
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.
-
N-H bending: Primary amines show a bend around 1580-1650 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.
-
Safety and Handling
Based on the GHS classifications for the free base, 3-(aminomethyl)pyridin-2-amine, appropriate safety precautions should be taken when handling the hydrochloride salt.[2]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. May cause severe skin burns, eye damage, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][6][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
Conclusion
While experimentally determined physicochemical data for 3-(Aminomethyl)pyridin-2-amine hydrochloride is not yet widely available in the public domain, this guide provides a clear and robust framework for its comprehensive characterization. By employing the standard, validated methodologies outlined for melting point, solubility, pKa, and spectroscopic and chromatographic analysis, researchers can confidently generate the critical data needed to advance their research and development programs. The comparative data from the related compound, 3-(aminomethyl)pyridine, serves as a useful starting point for these investigations. Adherence to these protocols will ensure the generation of high-quality, reliable data, paving the way for the successful application of this promising chemical entity.
References
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PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 3-(Aminomethyl)pyridin-2-amine. Retrieved January 25, 2026, from [Link]
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Hemamalini, M., & Fun, H.-K. (2010). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1138. [Link]
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National Cancer Institute. (n.d.). Aminopyridines. Environmental Protection Agency. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 2-Aminopyridine. Retrieved January 25, 2026, from [Link]
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